![molecular formula C12H11N3O2S B5593185 3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)
3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-component reactions that offer step economy and easy purification. For instance, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been utilized for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a reduction in catalyst loading and a streamlined purification process (Taoda Shi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Systems
Research on the reactivity of related pyrido and furo(thieno)pyrimidin-ones has led to the synthesis of new heterocyclic systems. These systems include thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, showcasing potential for creating pentacyclic structures with promising antimicrobial activity against specific bacterial strains such as Staphylococcus aureus (Sirakanyan et al., 2015).
Antimicrobial Activity
Compounds structurally similar to 3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one have been evaluated for their antimicrobial efficacy. For instance, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have shown promising antimicrobial activity against a range of bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).
Anticancer and Anti-inflammatory Agents
The exploration into pyrazolopyrimidines derivatives has unveiled their potential as anticancer and anti-5-lipoxygenase agents, indicating a broad scope for pharmacological application of such compounds. This suggests the possibility of related compounds, including 3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one, in therapeutic areas beyond antimicrobial applications (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
3-(5-ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-3-7-4-5-8(18-7)10-9-11(17-14-10)13-6-15(2)12(9)16/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXHSBJDKMWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NOC3=C2C(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

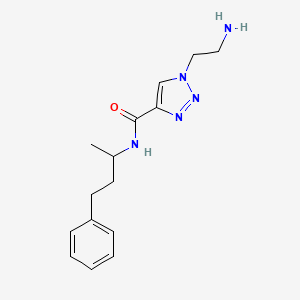
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
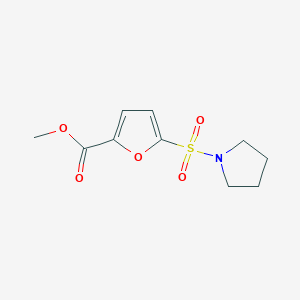
![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)
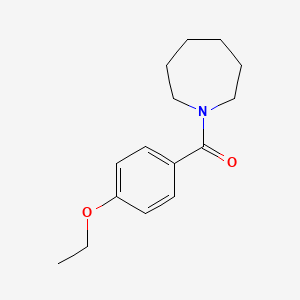
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
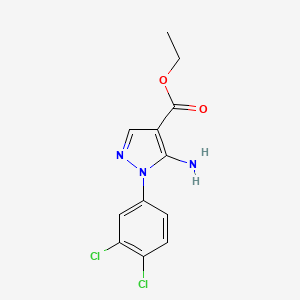
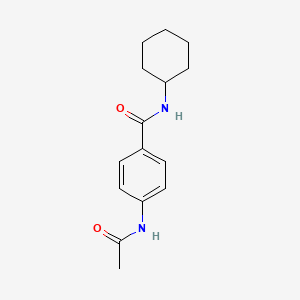

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)
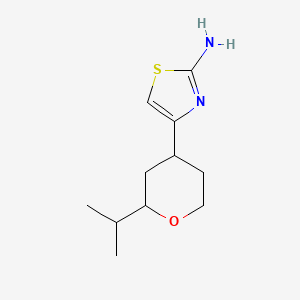

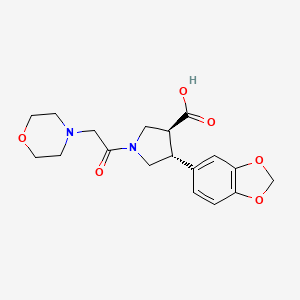
![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)